ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiophene Intermediate: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.
Coupling Reactions: The indole and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through a series of amide bond formations and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride or lithium diisopropylamide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, which are known for their biological activity and use in drug development.
Thiophene Derivatives: Compounds containing the thiophene ring, which are used in materials science and organic electronics.
Ester Derivatives: Compounds containing ester groups, which are commonly used in various chemical reactions and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O4S2/c1-4-40-33(39)30-25-11-6-5-7-13-27(25)42-32(30)35-29(37)20-41-28-19-36(26-12-9-8-10-24(26)28)17-16-34-31(38)23-15-14-21(2)22(3)18-23/h8-10,12,14-15,18-19H,4-7,11,13,16-17,20H2,1-3H3,(H,34,38)(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVDIAAHJPNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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